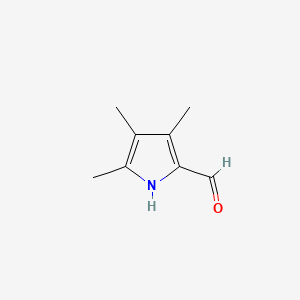

3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde

Description

Overview of Pyrrole (B145914) Framework: Electronic Structure and Aromaticity Considerations

The pyrrole ring is a planar, five-membered heterocycle containing four carbon atoms and one nitrogen atom. numberanalytics.com It is considered an aromatic compound because it fulfills Hückel's rule for aromaticity, possessing a continuous ring of p-orbitals and 6 π-electrons (where 4n+2 = 6 for n=1). numberanalytics.comlibretexts.org Each of the four carbon atoms contributes one p-orbital and one π-electron. The nitrogen atom is sp² hybridized and contributes its lone pair of electrons to the aromatic system, which delocalizes over the entire ring. libretexts.orglibretexts.orgpressbooks.pub

This delocalization of the nitrogen's lone pair into the ring makes pyrrole an electron-rich heterocycle. numberanalytics.com Consequently, the nitrogen atom in pyrrole is not significantly basic compared to amines where the lone pair is localized. numberanalytics.comwikipedia.org The aromatic stabilization energy of pyrrole is substantial, influencing its chemical reactivity. Electrophilic substitution reactions are characteristic of pyrrole and tend to occur preferentially at the C2 (α) position, which is adjacent to the nitrogen, due to the greater stability of the intermediate cationic species. numberanalytics.com

Table 1: Physicochemical Properties of Pyrrole

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅N |

| Molar Mass | 67.09 g/mol |

| Appearance | Colorless volatile liquid |

| Density | 0.967 g/cm³ |

| Boiling Point | 129 to 131 °C |

| Acidity (pKa of N-H) | 16.5 - 17.5 |

| Basicity (pKa of conjugate acid) | -3.8 |

This table presents data compiled from various sources. wikipedia.org

The Formyl Group as a Key Functional Handle in Pyrrole Derivatives

The formyl group (–CHO) is a powerful and versatile functional group in organic synthesis. When attached to a pyrrole ring, typically at the 2-position, it creates a pyrrole-2-carbaldehyde. This functional group serves as a critical handle for a wide array of chemical transformations. The aldehyde moiety is electrophilic and can readily participate in reactions such as nucleophilic addition, condensation, oxidation, and reduction.

Pyrrole-2-carbaldehydes are crucial intermediates in the synthesis of polypyrrolic macrocycles like porphyrins and related structures such as BODIPYs (boron-dipyrromethene dyes). rsc.org The formyl group provides a reactive site for condensation reactions that link pyrrole units together. The Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and a disubstituted formamide (B127407) like dimethylformamide (DMF), is a common and effective method for introducing a formyl group onto the electron-rich pyrrole ring, typically at the C2 position. pharmaguideline.comorgsyn.org The reactivity of the formyl group allows for the precise and controlled construction of complex molecules from simpler pyrrolic precursors. researchgate.net

Historical Context of Substituted Pyrrole Carbaldehyde Research

The history of pyrrole chemistry dates back to 1834 when it was first identified by F. F. Runge in coal tar. numberanalytics.comuctm.edu The first synthesis of a pyrrole-2-carbaldehyde was reported involving the condensation of glucose and alkylamines under acidic conditions. nih.gov However, the systematic study and synthesis of substituted pyrroles and their carbaldehyde derivatives gained significant momentum with the development of cornerstone synthetic methods.

The Knorr pyrrole synthesis and the Paal-Knorr synthesis are among the most widely used methods for constructing the pyrrole ring itself from acyclic precursors. pharmaguideline.comuctm.edu Following the establishment of reliable methods for creating the pyrrole core, attention turned to its functionalization. The introduction of the formyl group via reactions like the Vilsmeier-Haack and Reimer-Tiemann reactions became pivotal. pharmaguideline.com These formylation methods enabled the conversion of simple pyrroles into highly valuable synthetic intermediates. Research has since expanded to include a vast number of strategies for synthesizing diversely substituted pyrrole carbaldehydes, reflecting their importance as building blocks in medicinal chemistry and materials science. organic-chemistry.orgresearchgate.net

Academic Relevance of 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde as a Model System

The specific compound, this compound, serves as an important model system in heterocyclic chemistry. Its structure is characterized by a pyrrole ring that is fully substituted with methyl groups at the 3, 4, and 5 positions, and a carbaldehyde group at the 2-position. This defined substitution pattern offers several advantages for academic research.

Firstly, the methyl groups at positions 3, 4, and 5 block other potential sites of reaction, directing any further transformations to either the formyl group or the N-H position. This simplifies reaction outcomes and allows for a clearer study of the reactivity of the formyl group in the context of a highly electron-rich pyrrole ring. Secondly, it acts as a well-defined building block for the synthesis of more complex molecules where this specific substitution pattern is desired. Its synthesis has been documented, often involving multi-step reactions starting from simpler precursors. chemicalbook.com The physicochemical and spectroscopic properties of this compound are well-characterized, making it a reliable standard for analytical and synthetic studies.

Table 2: Properties of this compound

| Property | Value / Identifier |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 27226-50-2 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

This table presents data compiled from various sources. chemicalbook.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-6(2)8(4-10)9-7(5)3/h4,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZDHGLXYWXXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949948 | |

| Record name | 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27226-50-2 | |

| Record name | 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyrrole Carbaldehyde Derivatives

Regioselective Formylation Strategies of Pyrrole (B145914) Scaffolds

The direct introduction of a formyl group onto a pyrrole ring is a common strategy for the synthesis of pyrrole carbaldehydes. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions. nih.gov However, the presence of multiple activating methyl groups in a precursor like 2,3,4-trimethyl-1H-pyrrole necessitates highly regioselective formylation methods to achieve the desired 2-carbaldehyde isomer.

Vilsmeier-Haack Formylation and its Modern Adaptations

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. numberanalytics.comorganic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.comyoutube.com

The mechanism of the Vilsmeier-Haack reaction involves two main stages. chemtube3d.com First, the Vilsmeier reagent is formed from DMF and POCl₃. This is followed by an electrophilic aromatic substitution where the electron-rich pyrrole ring attacks the electrophilic carbon of the iminium salt. chemistrysteps.com The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org For pyrrole itself, formylation occurs preferentially at the C2 position due to the higher electron density at this position, stabilized by the nitrogen atom. chemistrysteps.com In the case of a polysubstituted pyrrole, the regioselectivity is influenced by the electronic and steric effects of the existing substituents.

Table 1: Key Steps in the Vilsmeier-Haack Reaction

| Step | Description |

| 1 | Formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. |

| 2 | Electrophilic attack of the pyrrole ring on the Vilsmeier reagent. |

| 3 | Formation of an iminium ion intermediate. |

| 4 | Hydrolysis of the iminium ion to yield the pyrrole carbaldehyde. |

Modern adaptations of the Vilsmeier-Haack reaction focus on improving yields, selectivity, and the environmental footprint of the process. These can include the use of alternative, less hazardous reagents and solvents. numberanalytics.com Microwave-assisted Vilsmeier-Haack reactions have also been reported to accelerate the formylation of pyrroles. ijpcbs.com

Direct C-H to C=O Oxidation Approaches

Direct C-H to C=O oxidation offers an atom-economical alternative to classical formylation methods. This approach involves the direct conversion of a methyl group on the pyrrole ring into a formyl group. A notable example is the synthesis of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters via an iodine/copper-mediated oxidative annulation and selective C-H to C=O oxidation. organic-chemistry.org In this process, the aldehyde oxygen atom is derived from molecular oxygen, avoiding the need for stoichiometric hazardous oxidants. organic-chemistry.org

The proposed mechanism for such transformations can involve a sequence of iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization steps. organic-chemistry.org While this particular example builds the pyrrole ring and the aldehyde concurrently, the principle of direct C(sp³)-H oxidation can be applied to pre-formed pyrroles. The challenge lies in achieving high regioselectivity, especially when multiple methyl groups are present on the pyrrole ring.

Directed Ortho-Metalation and Related Techniques

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgchem-station.com This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho-position. baranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as DMF, to introduce a formyl group. wikipedia.org

For N-substituted pyrroles, the substituent on the nitrogen atom can act as a DMG. For instance, N-protected pyrroles undergo highly dominant C-2 lithiation. uwindsor.ca This high regioselectivity makes DoM an attractive method for the synthesis of 2-formylated pyrroles. The choice of the directing group and the reaction conditions are crucial for the success of this methodology.

Multicomponent Reaction (MCR) Approaches to Pyrrole Carbaldehyde Skeletons

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and convergent route to complex molecules. orientjchem.org Several MCRs have been developed for the synthesis of substituted pyrroles, and some can be adapted to directly yield pyrrole carbaldehydes.

Paal-Knorr Condensation and its Variants in Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgrgmcet.edu.inuctm.edu The reaction is typically carried out under acidic conditions, which catalyze the cyclization and dehydration steps. organic-chemistry.orgalfa-chemistry.com

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal by the attack of the amine on a protonated carbonyl group. wikipedia.orguctm.edu Subsequent intramolecular attack of the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to afford the aromatic pyrrole ring. wikipedia.orguctm.edu The ring formation is the rate-determining step. alfa-chemistry.com While the traditional Paal-Knorr synthesis yields a pyrrole core, it does not directly introduce a carbaldehyde group. To synthesize a pyrrole carbaldehyde using this approach, one of the starting materials would need to contain a protected or precursor form of the aldehyde functionality, which could be revealed in a subsequent step.

Table 2: Comparison of Paal-Knorr Synthesis Variants

| Variant | Description | Starting Materials |

| Classical | Condensation of a 1,4-dicarbonyl compound with an amine or ammonia. wikipedia.org | 1,4-Diketone, primary amine/ammonia |

| Microwave-assisted | Utilizes microwave irradiation to accelerate the reaction. researchgate.net | 1,4-Diketone, primary amine |

| Catalytic | Employs various acid catalysts (Brønsted or Lewis acids) to promote the condensation. rsc.org | 1,4-Diketone, primary amine, acid catalyst |

Knorr Pyrrole Synthesis and Related Annulation Methods

The Knorr pyrrole synthesis is another cornerstone in pyrrole chemistry, involving the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.orgsynarchive.com Due to the instability and propensity for self-condensation of α-amino-ketones, they are often generated in situ from the corresponding oximes. wikipedia.org

The mechanism of the Knorr synthesis begins with the condensation of the α-amino-ketone and the β-ketoester to form an imine. wikipedia.org Tautomerization to an enamine is followed by cyclization and elimination of water to furnish the pyrrole ring. wikipedia.org Similar to the Paal-Knorr synthesis, the direct incorporation of a formyl group at the 2-position of the pyrrole ring is not a direct outcome of the classical Knorr synthesis. The substituents on the final pyrrole are determined by the choice of the starting α-amino-ketone and the β-ketoester. Therefore, to obtain a 2-formylpyrrole derivative, the aldehyde functionality would need to be introduced either through a precursor in one of the starting materials or by subsequent functionalization of the synthesized pyrrole ring.

Proline-Catalyzed Mannich Reaction-Cyclization Sequences

The use of organocatalysis, particularly with natural amino acids like proline, has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. While a direct proline-catalyzed Mannich reaction-cyclization sequence for the synthesis of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde is not extensively documented in dedicated studies, the principles of this methodology have been successfully applied to the synthesis of related pyrrole-3-carbaldehydes. researchgate.net

This approach typically involves a multicomponent reaction where proline catalyzes a direct Mannich reaction between an aldehyde, an amine, and a compound containing an active methylene (B1212753) group. researchgate.net This is followed by a cyclization and subsequent oxidation to yield the aromatic pyrrole ring. researchgate.net For instance, the synthesis of N-arylpyrrole-3-carbaldehydes has been achieved through a proline-catalyzed sequence involving succinaldehyde (B1195056) and in situ generated imines, followed by an oxidative aromatization step. researchgate.net This strategy highlights the potential of proline catalysis in constructing the pyrrole core, which could be adapted for the synthesis of 2-carbaldehyde isomers like the target molecule.

Catalytic and Mechanistic Studies in the Synthesis of Pyrrole Carbaldehydes

The development of catalytic systems for pyrrole synthesis has been a significant area of research, with both transition metals and organocatalysts playing crucial roles. These studies not only provide efficient synthetic routes but also offer insights into the reaction mechanisms.

Transition Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Fe, Ru, Pd)

Transition metals such as palladium (Pd), ruthenium (Ru), and iron (Fe) have been extensively used in catalytic cycles to construct the pyrrole ring. organic-chemistry.org

A documented synthesis of this compound involves a multi-step reaction sequence where a key step utilizes a palladium on carbon (Pd/C) catalyst. This reaction involves the hydrogenation of a benzyl (B1604629) 3,4,5-trimethyl-1H-pyrrole-2-carboxylate precursor in the presence of H₂ and triethylamine (B128534) in an ethanol (B145695) solvent. chemicalbook.com This hydrogenolysis step is followed by formylation using phosphoryl chloride in diethyl ether to yield the target carbaldehyde. chemicalbook.com

More broadly, transition metal catalysis offers diverse strategies for pyrrole synthesis. For instance, Pd(TFA)₂ has been used to catalyze a [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines to furnish pyrroles. mdpi.com Ruthenium-based pincer-type catalysts have been employed in the dehydrogenative coupling of secondary alcohols and amino alcohols to form substituted pyrroles. organic-chemistry.org Iron(III) perchlorate (B79767) has been shown to catalyze the multicomponent reaction of primary aromatic amines, aromatic aldehydes, and biacetyl to produce pyrrolo[3,2-b]pyrroles. rsc.org

A notable copper-catalyzed method for the synthesis of pyrrole-2-carbaldehyde derivatives involves an oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters. organic-chemistry.orgacs.org This reaction proceeds in the presence of iodine and oxygen, with mechanistic studies indicating that the aldehyde oxygen atom originates from molecular oxygen. organic-chemistry.orgacs.org

| Catalyst | Reactants | Product | Key Features |

| Pd/C | Benzyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate, H₂ | 3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid | Hydrogenolysis of benzyl ester |

| CuCl₂/I₂ | Aryl methyl ketones, arylamines, acetoacetate esters | Pyrrole-2-carbaldehyde derivatives | Oxidative annulation, Csp³-H to C=O oxidation |

| Pd(TFA)₂ | α-Alkenyl-dicarbonyl compounds, primary amines | Substituted pyrroles | [4+1] annulation, cascade reaction |

| Ru-pincer complex | Secondary alcohols, amino alcohols | Substituted pyrroles | Dehydrogenative coupling |

| Fe(III) perchlorate | Primary aromatic amines, aromatic aldehydes, biacetyl | Pyrrolo[3,2-b]pyrroles | Multicomponent reaction |

Organocatalytic Transformations for Pyrrole Formation

Organocatalysis provides a metal-free alternative for the synthesis of pyrroles, often with high levels of stereocontrol. rsc.orgnih.gov While specific applications to this compound are not prevalent, the general strategies are highly relevant.

One approach involves the reaction of carbohydrates with primary amines in the presence of an organic acid like oxalic acid to yield N-substituted pyrrole-2-carbaldehydes. rsc.org Another organocatalytic route involves the treatment of tetrahydro-2,5-dimethoxyfuran with various amines in the presence of an organocatalyst in an aqueous medium. rsc.org Furthermore, a BINOL-phosphoric acid catalyzed enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed to produce densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov

| Organocatalyst | Reactants | Product | Key Features |

| Oxalic acid | Carbohydrates, primary amines | N-substituted pyrrole-2-carbaldehydes | One-pot conversion |

| BINOL-phosphoric acid | 1H-pyrrole-2-carbinols, aryl acetaldehydes | 2,3-dihydro-1H-pyrrolizin-3-ols | Enantioselective [6+2]-cycloaddition |

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the formation of pyrrole-2-carbaldehydes, several mechanistic aspects have been investigated.

In the copper-catalyzed oxidative annulation, studies have shown that the aldehyde oxygen atom is derived from molecular oxygen, not from water or the solvent. organic-chemistry.orgacs.org The proposed mechanism involves a series of steps including iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization. organic-chemistry.org

The formation of pyrrole-2-carbaldehydes from the reaction of glucose and alkylamines is suggested to proceed via the formation of 3-deoxy-d-glucose (B14885). nih.govnih.gov The alkylamine then attacks the enol site of 3-deoxy-d-glucose to form an enamino diketone, which undergoes intramolecular cyclization and subsequent dehydration to yield the final pyrrole-2-carbaldehyde product. nih.govnih.gov

Green Chemistry and Sustainable Synthesis Routes for Pyrrole Carbaldehydes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact.

Solvent-Free and Aqueous Medium Reactions

Performing reactions in water or under solvent-free conditions are key tenets of green chemistry. The Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines has been successfully carried out in water using a catalytic amount of iron(III) chloride, providing N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org This demonstrates the feasibility of aqueous synthesis for the pyrrole core structure.

While specific solvent-free or aqueous syntheses of this compound are not prominently reported, the development of such methods for general pyrrole synthesis paves the way for more sustainable routes to this specific compound. organic-chemistry.org

Conversion of Renewable Feedstocks (e.g., Carbohydrates) into Pyrrole-2-carbaldehydes

The transformation of biomass into valuable chemical entities is a cornerstone of green chemistry. Carbohydrates, being abundant and renewable, represent a promising starting material for the synthesis of heterocyclic compounds like pyrrole-2-carbaldehydes. A notable advancement in this area is the one-pot conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, also known as pyrralines. researchgate.net

This method involves the reaction of carbohydrates with primary amines in the presence of an acid catalyst in a suitable solvent. A particularly effective system employs oxalic acid as the catalyst and dimethyl sulfoxide (B87167) (DMSO) as the solvent at a moderate temperature of 90 °C. researchgate.net This approach is a modification of the Maillard reaction and provides a practical route to highly functionalized pyrrole-2-carbaldehydes. The reaction proceeds through the formation of an N-glycosylamine, which then undergoes a series of transformations including tautomerization, dehydration, and cyclization to yield the pyrrole ring.

The versatility of this method is demonstrated by its applicability to various carbohydrates and primary amines, affording a range of N-substituted pyrrole-2-carbaldehydes in moderate to good yields. For instance, the reaction of D-glucose with different amino acid esters has been shown to produce the corresponding pyrrole derivatives efficiently. These resulting compounds can serve as valuable intermediates for the synthesis of more complex molecules, including natural products. researchgate.net

Table 1: Synthesis of N-Substituted 5-(Hydroxymethyl)pyrrole-2-carbaldehydes from D-Glucose

| Entry | Amine | Product | Yield (%) |

| 1 | Glycine methyl ester | Methyl 2-((2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)acetate | 45 |

| 2 | L-Alanine methyl ester | Methyl 2-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)propanoate | 53 |

| 3 | L-Phenylalanine methyl ester | Methyl 2-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)-3-phenylpropanoate | 48 |

| 4 | Benzylamine | (5-(hydroxymethyl)-1-phenyl-1H-pyrrol-2-yl)methanamine | 42 |

Reaction conditions: D-glucose, amine, oxalic acid, DMSO, 90 °C, 30 min.

Microwave-Assisted and Photochemical Synthesis Enhancements

To overcome the limitations of classical synthetic methods, such as long reaction times and harsh conditions, microwave irradiation and photochemical techniques have emerged as powerful tools in organic synthesis. These methods offer alternative energy input to drive chemical reactions, often leading to significant rate enhancements, higher yields, and improved product selectivity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of pyrrole derivatives, including those with a carbaldehyde functionality. The Paal-Knorr pyrrole synthesis, a classical method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, is particularly amenable to microwave irradiation. The use of microwave heating can dramatically reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating methods. pensoft.netpensoft.net

For instance, the synthesis of various polysubstituted pyrroles has been achieved in good to excellent yields in reaction times of 2 to 10 minutes using a microwave reactor. researchgate.net This rapid and efficient protocol allows for the generation of a diverse library of pyrrole derivatives in a short period. Furthermore, microwave-assisted synthesis often allows for solvent-free conditions, which aligns with the principles of green chemistry. pensoft.net

Table 2: Microwave-Assisted Paal-Knorr Synthesis of Polysubstituted Pyrroles

| Entry | 1,4-Dicarbonyl Compound | Amine | Time (min) | Yield (%) |

| 1 | Hexane-2,5-dione | Benzylamine | 5 | 85 |

| 2 | 1-Phenylbutane-1,4-dione | Aniline | 3 | 92 |

| 3 | 3,4-Dimethylhexane-2,5-dione | Cyclohexylamine | 7 | 88 |

| 4 | Hexane-2,5-dione | Glycine methyl ester | 10 | 75 |

Reaction conditions: Microwave irradiation, 120-150 °C.

Photochemical Synthesis

Photochemical methods, utilizing visible light as a clean and renewable energy source, have gained significant traction in modern organic synthesis. These reactions are often conducted under mild conditions and can enable unique chemical transformations that are not accessible through thermal methods. The synthesis of highly substituted pyrroles has been achieved through visible-light-driven, metal-free photocatalysis. rsc.org

In one approach, benzophenone (B1666685) is used as an organic photocatalyst under solvent-free conditions to promote a multicomponent reaction between amines, β-ketoesters, and carboxylic acids. rsc.org This method relies on a photoinduced C-H functionalization and provides access to a wide range of structurally diverse pyrroles in high yields. Another innovative photochemical strategy involves the photocatalyst-free synthesis of substituted pyrroles from α-keto vinyl azides under visible light irradiation. researchgate.net This reaction proceeds through a denitrogenative photodecomposition followed by rearrangement and cyclization. While the direct photochemical synthesis of this compound has not been extensively reported, these examples highlight the potential of photochemical methods for the construction of the pyrrole core.

Table 3: Examples of Photochemical Synthesis of Substituted Pyrroles

| Entry | Reactants | Light Source | Catalyst/Conditions | Product Type | Yield (%) |

| 1 | Benzylamine, Ethyl acetoacetate, Acetic acid | Compact Fluorescent Lamp (CFL) | Benzophenone | Tetrasubstituted pyrrole | 85 |

| 2 | Aniline, Methyl acetoacetate, Benzoic acid | Blue LED | Benzophenone | Tetrasubstituted pyrrole | 78 |

| 3 | α-Keto vinyl azide, Secondary amine | Blue LED | Photocatalyst-free | Polysubstituted pyrrole | 72 |

| 4 | N-Aryl glycinate, 2-Benzylidenemalononitrile | Visible Light | Organophotoredox catalyst | Polysubstituted pyrrole | High |

Derivatization and Functionalization Pathways of 3,4,5 Trimethyl 1h Pyrrole 2 Carbaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group at the C2 position of the pyrrole (B145914) ring is a versatile handle for a variety of chemical modifications, including reductions, oxidations, and condensation reactions. These transformations allow for the introduction of new functional groups and the extension of the molecular framework.

Reductions to Hydroxymethyl and Alkyl Groups

The aldehyde functionality of pyrrole-2-carbaldehydes can be readily reduced to a primary alcohol (hydroxymethyl group) or further to a methyl group. The choice of reducing agent dictates the final product.

Hydroxymethyl Formation: Standard hydride reagents are effective for the chemoselective reduction of the aldehyde to the corresponding alcohol, (3,4,5-trimethyl-1H-pyrrol-2-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, offering mild reaction conditions and good yields. The reaction typically proceeds in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

Alkyl Group Formation: More rigorous reduction methods are required to completely remove the carbonyl oxygen and form a methyl group. Classic reactions like the Wolff-Kishner or Clemmensen reduction can be employed, although the harsh conditions (strongly basic or acidic, respectively) may not be compatible with all pyrrole substrates. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is another effective method for this transformation.

Table 1: Reagents for Aldehyde Reduction

| Transformation | Product | Typical Reagents |

| Aldehyde to Alcohol | (3,4,5-trimethyl-1H-pyrrol-2-yl)methanol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

| Aldehyde to Alkyl | 2,3,4,5-tetramethyl-1H-pyrrole | Wolff-Kishner (H₂NNH₂/KOH), Clemmensen (Zn(Hg)/HCl), Catalytic Hydrogenation (H₂/Pd-C) |

Oxidations to Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid, yielding 3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid. This transformation is a key step in the synthesis of many biologically active pyrrole derivatives. ontosight.ai A variety of oxidizing agents can accomplish this conversion. Mild oxidants like silver oxide (Tollens' reagent) or sodium chlorite (B76162) (NaClO₂) are often preferred to avoid potential side reactions on the electron-rich pyrrole ring. While strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid can also be used, they require careful control of reaction conditions to prevent degradation of the pyrrole nucleus. The resulting carboxylic acid is a valuable intermediate that can be further converted into esters, amides, and other acid derivatives. ontosight.ai

Condensation Reactions: Imine and Enamine Formation

The carbonyl group of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde readily undergoes condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. nih.govorganic-chemistry.org These reactions are fundamental in organic synthesis for creating new carbon-nitrogen bonds.

Imine Formation: The reaction with a primary amine (R-NH₂) typically requires acid catalysis and the removal of water to drive the equilibrium toward the product. operachem.com The resulting imine contains a C=N double bond and can serve as a versatile intermediate for further functionalization, including reduction to secondary amines or reaction with nucleophiles.

Enamine Formation: Reaction with a secondary amine (R₂NH), also under acid catalysis with water removal, leads to the formation of an enamine. Due to the substitution pattern of this compound, the resulting enamine would involve the pyrrole ring nitrogen, a process that is less common than C-C double bond formation in typical enamine synthesis. More commonly, the aldehyde can react with compounds containing active methylene (B1212753) groups in Knoevenagel-type condensations.

The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, often by using a Dean-Stark apparatus or dehydrating agents like molecular sieves. nih.govoperachem.com

Table 2: Condensation Reaction Products

| Reactant | Catalyst/Conditions | Product Type |

| Primary Amine (R-NH₂) | Acid catalyst, water removal | Imine (Schiff Base) |

| Secondary Amine (R₂NH) | Acid catalyst, water removal | Enamine Intermediate |

Substituent Effects on Pyrrole Ring Reactivity

The reactivity of the pyrrole ring is heavily influenced by its substituents. The three methyl groups at the C3, C4, and C5 positions are electron-donating groups (EDGs), which increase the electron density of the aromatic system. Conversely, the carbaldehyde group at the C2 position is an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic attack.

Electrophilic Aromatic Substitution Patterns on the Pyrrole Ring

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), typically at the C2 position. onlineorganicchemistrytutor.compearson.comwikipedia.org The increased electron density from the nitrogen lone pair makes pyrroles significantly more reactive than benzene. pearson.com However, in the case of this compound, all the carbon atoms on the pyrrole ring are already substituted. The C2 position holds the deactivating carbaldehyde group, while the C3, C4, and C5 positions are occupied by activating methyl groups.

Consequently, the carbon framework of the pyrrole ring in this specific molecule is not susceptible to conventional electrophilic aromatic substitution reactions that involve the replacement of a hydrogen atom. There are no available C-H bonds on the ring for an electrophile to attack. Therefore, reactions like nitration, halogenation, or sulfonation on the ring carbons are not feasible under standard EAS conditions. Any electrophilic attack would have to occur at the nitrogen atom or involve the displacement of an existing substituent, which would require significantly more forcing conditions.

Alkylation and Acylation Strategies at Ring Positions

Similar to other electrophilic aromatic substitutions, Friedel-Crafts alkylation and acylation reactions typically occur at the carbon atoms of the pyrrole ring. nsf.govnih.gov Given that the carbon positions of this compound are fully substituted, these reactions cannot proceed on the ring's carbon backbone.

The primary site for alkylation or acylation on this molecule is the nitrogen atom of the pyrrole ring. The N-H proton is acidic and can be removed by a base to generate a pyrrolide anion. This anion is a potent nucleophile and readily reacts with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides or anhydrides) to yield N-substituted products. rsc.org This N-functionalization pathway is a key strategy for modifying the properties and reactivity of this and other pyrrole-based compounds.

Table 3: Feasibility of Substitution Reactions

| Reaction Type | Position | Feasibility/Outcome |

| Electrophilic Aromatic Substitution | Ring Carbons (C3, C4, C5) | Not feasible (no C-H bonds) |

| Friedel-Crafts Alkylation/Acylation | Ring Carbons (C3, C4, C5) | Not feasible (no C-H bonds) |

| Alkylation/Acylation | Ring Nitrogen (N1) | Feasible via deprotonation |

Cross-Coupling Reactions for Pyrrole Functionalization

While palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of heterocyclic compounds, specific literature detailing the direct application of Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions to this compound is not extensively documented. However, the principles of these reactions are broadly applicable to pyrrole systems and provide a predictive framework for the potential functionalization of this specific molecule. The reactivity of pyrroles in cross-coupling is often dependent on the presence of a leaving group (typically a halogen) on the pyrrole ring. Assuming a halogenated precursor of this compound was available, these methods would offer powerful tools for carbon-carbon and carbon-nitrogen bond formation.

General Reactivity of Pyrroles in Cross-Coupling Reactions

| Cross-Coupling Reaction | General Reactants | Catalyst/Reagents | Expected Product Type |

| Suzuki-Miyaura | Halogenated Pyrrole + Organoboron Compound | Pd Catalyst, Base | Aryl- or Vinyl-substituted Pyrrole |

| Heck | Halogenated Pyrrole + Alkene | Pd Catalyst, Base | Alkenyl-substituted Pyrrole |

| Sonogashira | Halogenated Pyrrole + Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted Pyrrole |

| Buchwald-Hartwig | Halogenated Pyrrole + Amine | Pd Catalyst, Base, Ligand | Amino-substituted Pyrrole |

This table represents the general principles of cross-coupling reactions as they would apply to a hypothetical halogenated derivative of this compound.

Formation of Condensed and Fused Heterocyclic Systems

The aldehyde functional group of this compound, in conjunction with the pyrrolic nitrogen, serves as a key reactive site for the construction of fused and condensed heterocyclic systems. These reactions often proceed through cyclization and annulation pathways, leading to complex polycyclic architectures.

Annulation Reactions Leading to Indolizine (B1195054) Scaffolds

Annulation reactions involving pyrrole-2-carbaldehyde derivatives are a well-established method for the synthesis of indolizine frameworks. These reactions typically involve the condensation of the pyrrole aldehyde with a suitable partner containing an active methylene group, followed by an intramolecular cyclization. For instance, a common strategy is the [4+2] annulation of N-substituted pyrrole-2-carboxaldehydes with various dienophiles. While specific examples utilizing this compound are not prevalent in the literature, the general mechanism provides a blueprint for its potential application in this area.

An efficient synthesis of indolizines can be achieved through the [4+2]-annulation of N-substituted pyrrole-2-carboxaldehydes with reagents like prop-2-ynylsulfonium salts, leading to indolizines with a thioether group. Another approach involves the base-promoted oxidative [4+2] annulation with o-hydroxyphenyl propargylamines to yield highly substituted indolizines. nih.gov

Construction of Pyrrole-Fused Polyheterocyclic Compounds

The construction of pyrrole-fused polyheterocyclic compounds from this compound can be envisioned through multi-step synthetic sequences. These strategies often involve the initial transformation of the aldehyde group into a more complex side chain, which then participates in a subsequent cyclization reaction to form an additional fused ring. Methodologies like the Ugi-Zhu reaction followed by cascade cyclizations have been employed to create complex polyheterocyclic systems, such as pyrrolo[3,4-b]pyridin-5-ones, from formyl-bearing aromatic compounds.

Synthesis of Bipyrrole and Oligopyrrole Architectures

The synthesis of bipyrrole and oligopyrrole structures is of significant interest due to their applications in materials science and medicinal chemistry. While direct coupling of this compound to form bipyrroles is not a standard method, this compound can serve as a precursor for one of the pyrrole units. For example, a common route to 2,2'-bipyrroles involves the Paal-Knorr synthesis from a 1,4-dicarbonyl compound, which could be derived from the functionalization of the aldehyde group of this compound. The synthesis of 2,2'-bipyrrole-5-carboxaldehydes has been reported, which are then used to create more complex structures like prodiginines.

Supramolecular Assembly and Receptor Design Based on Pyrrole Carbaldehyde Scaffolds

The rigid and planar structure of the pyrrole ring, combined with the hydrogen-bonding capability of the N-H group and the reactive handle of the carbaldehyde, makes this compound an attractive building block for the design of supramolecular assemblies and molecular receptors.

Design and Synthesis of Macrocyclic and Oligomeric Pyrrole Receptors

The design and synthesis of macrocyclic and oligomeric receptors based on pyrrole units have led to significant advancements in host-guest chemistry. These receptors are often designed to selectively bind anions or other small molecules. A common strategy involves the condensation of pyrrole-2,5-dicarbaldehydes or related difunctional pyrroles with linking units to form macrocycles.

While direct synthesis of macrocycles from this compound as the sole building block is challenging due to its monofunctional nature in this context, it could be incorporated into a larger macrocyclic structure. For instance, it could be modified to introduce a second reactive group, or it could be used to cap the ends of a linear oligopyrrole that is then cyclized. The principles of dynamic covalent chemistry and template-directed synthesis are often employed to facilitate the formation of these complex supramolecular architectures.

Anion Binding Properties and Conformational Switching Mechanisms

Following a comprehensive review of available scientific literature, no specific research detailing the anion binding properties or conformational switching mechanisms of this compound was identified.

While the broader class of pyrrole-containing molecules has been investigated for their ability to act as anion receptors and undergo conformational changes upon binding, specific data, including detailed research findings and data tables for this compound, are not present in the currently accessible body of scientific work. The potential for the pyrrole NH moiety and the electron-withdrawing carbaldehyde group to participate in hydrogen bonding with anions can be hypothesized based on general principles of supramolecular chemistry. However, without experimental or computational studies on this specific molecule, any discussion would be speculative and fall outside the scope of this fact-based article.

Therefore, this section remains unwritten due to the absence of published research on the anion binding and conformational switching of this compound.

Role As a Versatile Synthetic Building Block

Precursors for Bioactive Molecules and Drug Scaffolds

The pyrrole (B145914) nucleus is a prominent feature in many biologically active compounds and approved pharmaceutical drugs. The functionalization of this core, particularly with a carbaldehyde group, provides a chemical handle for elaboration into more complex structures, making compounds like 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde important intermediates in medicinal chemistry.

Pyrrole Carbaldehydes in the Synthesis of Pharmacologically Active Agents

Pyrrole carbaldehydes are key starting materials for the synthesis of molecules with potential therapeutic applications. The aldehyde group can readily undergo condensation reactions, reductive aminations, and other transformations to build diverse molecular libraries. These derivatives are explored for a wide range of biological activities. For instance, pyrrole-2-carbaldehyde is used as a pharmaceutical intermediate and can undergo a condensation reaction to produce pyrrole-2-carboxaldehyde salicylhydrazone (PCSH) thermofisher.com. The general class of pyrrole derivatives has been investigated for numerous pharmacological uses, including antibacterial, antiviral, anticancer, and anti-inflammatory activities sunderland.ac.uk. The synthesis of polyfunctional pyrroles allows for the creation of compounds that can be tested for specific biological activities, such as the inhibition of vascular endothelial growth factor (VEGF) receptors, which are implicated in angiogenesis sunderland.ac.uk.

Development of Pyrrole-Based Antibacterial Compounds

The pyrrole scaffold is a foundational element in the development of new antibacterial agents, driven by the persistent challenge of antimicrobial resistance. Researchers have synthesized numerous pyrrole-containing compounds and evaluated their efficacy against various bacterial strains. While research on this compound itself is specific, the broader class of pyrrole derivatives demonstrates significant antibacterial potential. For example, various synthesized pyrrole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.

To illustrate the potential of the pyrrole scaffold in antibacterial drug discovery, the following table summarizes the activity of various synthesized pyrrole derivatives as reported in scientific literature.

| Derivative Class | Target Bacteria | Activity Summary |

| Pyrrole-Thiazole Derivatives | E. coli, S. aureus | Some compounds showed equipotent activity compared to the standard drug Ciprofloxacin against E. coli. |

| Fused Pyrroles (Pyrrolo[3,2-e]pyrimidines) | S. aureus, B. subtilis | Certain derivatives exhibited excellent activity against Gram-positive bacteria with low Minimum Inhibitory Concentration (MIC) values. |

| Pyrrolyl Benzamides | S. aureus, E. coli | Demonstrated more potent activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL. |

This table is a representation of activities for various pyrrole derivatives to illustrate the potential of the core scaffold.

Scaffolds for Advanced Organic Materials

The unique electronic and structural characteristics of the pyrrole ring make it an attractive component for advanced organic materials. The aldehyde functionality on the ring serves as a crucial reaction site for incorporating these heterocyclic units into larger polymeric or dye structures.

Utilization in Polymer and Oligomer Synthesis

Pyrrole-based compounds are foundational monomers for the synthesis of conjugated polymers. These materials are of great interest for their applications in electronics, such as in sensors and organic conductors. While direct polymerization of this compound is not widely documented, the pyrrole core is used to synthesize conjugated microporous polymers (CMPs) through methods like oxidative self-polymerization of multi-topic pyrrole monomers frontiersin.org. The aldehyde group offers a potential route for creating polymers through condensation reactions with suitable co-monomers, which could lead to materials with tailored electronic and physical properties. Furthermore, enzymatic catalysis has been used for the polymerization of pyrrole-2-carboxylic acid, a related derivative, highlighting alternative, environmentally friendly routes to polypyrrole-based materials rsc.org.

Precursors for Dyes and Optical Materials

Pyrrole-2-carbaldehydes are valuable precursors in the synthesis of dyes and materials with specific optical properties. mdpi.com They are notably used in the production of the BODIPY (boron-dipyrromethene) family of fluorescent dyes mdpi.com. These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The synthesis typically involves the condensation of a pyrrole-2-carbaldehyde with a pyrrole, followed by complexation with a boron salt. The substituents on the pyrrole rings, such as the methyl groups in this compound, can be used to fine-tune the spectral properties of the resulting dye. Additionally, pyrrole-2-carbaldehyde has been incorporated into push-pull heterocyclic dyes, which have applications in materials for photovoltaics mdpi.com.

Intermediate in Natural Product Synthesis and Analogue Development

The pyrrole-2-carbaldehyde framework is not only synthetically useful but is also found in nature. This makes it and its derivatives, like this compound, relevant as both natural products themselves and as intermediates for creating analogues of other complex molecules.

This compound is listed as a chemical compound that can be classified as a natural product google.comchemmol.com. The simpler pyrrole-2-carbaldehyde has been identified in various organisms, including Capparis spinosa (the caper bush) and Nicotiana tabacum (tobacco) nih.gov. The natural occurrence of this structural motif underscores its biological relevance and provides a basis for its use in synthetic chemistry. As an intermediate, its structure can be incorporated into larger molecules that mimic or are analogous to natural products, facilitating the study of structure-activity relationships. A notable example of its use in analogue development is in the field of synthetic biology, where a pyrrole-2-carbaldehyde was used as part of an unnatural base pair (UBP) in a nucleic acid analogue wikipedia.org. This demonstrates its utility in creating novel biomolecular structures with functions not found in nature wikipedia.org.

Synthesis of Pyrrole Alkaloids and Related Structures

Pathways to Complex Bio-Derived Molecules

The utility of this compound as a synthetic building block is demonstrated in the laboratory synthesis of petroporphyrins. These syntheses allow for the unambiguous identification of porphyrin structures isolated from geological sources, such as the Julia Creek oil shale in Queensland, Australia. Current time information in McKinlay Shire, AU.mindat.org

A key strategy in synthesizing these complex macrocycles involves the construction and subsequent oxidative cyclization of an appropriately substituted biladiene-ac (B1260648). The synthesis of this biladiene-ac intermediate relies on the precise assembly of smaller pyrrolic units. mindat.org

In this context, this compound is a crucial component. It is used in the preparation of a dipyrromethane intermediate. Specifically, it undergoes a condensation reaction with another pyrrole derivative, benzyl (B1604629) 5'-t-butoxycarbonyl-3'-ethyl-4,3'-dimethyl-2,2'-dipyrromethane-5-carboxylate, under acidic conditions (p-toluenesulfonic acid). The resulting product is then further elaborated to form one of the terminal rings of the target biladiene-ac. mindat.org

This multi-step sequence highlights the role of this compound in providing a specific substitution pattern required for the final porphyrin structure. By incorporating this defined building block, chemists can control the architecture of the final macrocycle, enabling the synthesis of authentic petroporphyrin samples for comparative analysis with naturally isolated compounds. mindat.org This process has been instrumental in confirming that the complex mixtures of aetioporphyrins found in geological deposits likely originate from the degradation of chlorophylls. mindat.org

In-depth Article on the Coordination Chemistry of this compound Not Feasible Due to Lack of Available Scientific Literature

Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of published research specifically detailing the coordination chemistry of this compound. While this compound is known and has been referenced in patent literature for its potential use in metal complexes, the detailed experimental studies, including the synthesis of specific transition metal complexes, their electrochemical properties, and in-depth spectroscopic characterization as required by the proposed article outline, are not available in peer-reviewed scientific journals.

The requested article structure necessitates a thorough discussion on topics such as monodentate and multidentate ligand architectures, Schiff base formation, synthesis and reactivity of Mn(II), Co(II), Ni(II), and Cu(II) complexes, their redox behavior, and detailed structural elucidation. This level of detail is not present in the currently accessible scientific domain for this compound.

As a result, generating a "thorough, informative, and scientifically accurate" article that focuses solely on this specific compound is not possible without resorting to speculation, which would compromise the scientific integrity of the content.

However, extensive research is available for the parent compound, pyrrole-2-carbaldehyde , and its various other derivatives. This body of work provides a strong foundation to understand the principles of how this class of ligands coordinates with metal ions. An article based on these closely related and well-documented compounds would allow for a comprehensive exploration of all the topics outlined in the user's request, providing a representative and scientifically robust overview of the expected coordination behavior.

Should you wish to proceed with an article on the broader and well-documented topic of the coordination chemistry of pyrrole-2-carbaldehyde and its derivatives, please provide new instructions. This would enable the creation of a detailed and accurate article that aligns with the spirit of your original request while being grounded in available scientific evidence.

Coordination Chemistry and Ligand Development from 3,4,5 Trimethyl 1h Pyrrole 2 Carbaldehyde

Spectroscopic Characterization and Structural Elucidation of Coordination Compounds

Vibrational Spectroscopy for Ligand-Metal Interactions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for elucidating the nature of the interaction between a ligand and a metal ion. Upon coordination of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde to a metal center, characteristic shifts in the vibrational frequencies of its functional groups are anticipated.

The key vibrational modes of interest in the free ligand would be the C=O stretching frequency of the aldehyde group, the N-H stretching and bending frequencies of the pyrrole (B145914) ring, and the various C-C and C-N stretching vibrations within the pyrrole ring. The coordination to a metal ion, typically through the lone pair of electrons on the carbonyl oxygen and potentially through the deprotonated pyrrole nitrogen, would lead to a redistribution of electron density within the ligand. This, in turn, would alter the bond strengths and, consequently, the vibrational frequencies.

Expected Observations:

Carbonyl Group (C=O): Coordination of the aldehyde's carbonyl oxygen to a metal ion is expected to cause a decrease in the C=O stretching frequency. This is due to the donation of electron density from the oxygen to the metal, which weakens the C=O double bond. The magnitude of this shift can provide an indication of the strength of the metal-oxygen bond.

Pyrrole N-H Group: If the ligand coordinates in its neutral form, a shift in the N-H stretching and bending vibrations might be observed due to changes in the electronic environment of the pyrrole ring. However, if coordination involves the deprotonation of the N-H group to form a pyrrolate anion, the N-H stretching vibration would disappear from the spectrum, providing strong evidence for this coordination mode.

New Vibrational Modes: In the low-frequency region of the spectrum (typically below 600 cm⁻¹), new bands corresponding to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds would be expected to appear. The positions of these bands are dependent on the mass of the metal ion and the strength of the coordinate bonds.

Hypothetical Vibrational Spectroscopy Data

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Assignment |

| ν(N-H) | ~3400 | Disappears (if deprotonated) | N-H stretch |

| ν(C=O) | ~1650 | 1620 - 1640 | C=O stretch |

| ν(C-N) + ν(C-C) | 1400 - 1600 | Shifts observed | Pyrrole ring stretches |

| - | - | ~450 - 550 | ν(M-O) |

| - | - | ~400 - 500 | ν(M-N) |

| Note: This table is illustrative and presents expected trends, not actual experimental data. |

X-ray Diffraction Analysis of Complex Geometries

Expected Structural Features:

Coordination Modes: The ligand could act as a monodentate ligand, coordinating solely through the carbonyl oxygen. Alternatively, it could behave as a bidentate ligand by coordinating through both the carbonyl oxygen and the deprotonated pyrrole nitrogen, forming a stable chelate ring. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other ligands.

Coordination Geometry: The geometry around the metal center (e.g., tetrahedral, square planar, octahedral) would be determined by the coordination number and the electronic configuration of the metal ion. The steric bulk of the three methyl groups on the pyrrole ring might influence the packing of the complex molecules in the crystal lattice and could potentially favor certain geometries that minimize steric hindrance.

Bond Lengths and Angles: The analysis would provide precise measurements of the metal-oxygen and metal-nitrogen bond lengths, which are indicative of the strength of these interactions. The bond angles around the metal would define the coordination geometry. Within the ligand itself, changes in bond lengths upon coordination, such as a slight elongation of the C=O bond, would be expected and would corroborate the findings from vibrational spectroscopy.

Hypothetical X-ray Diffraction Data for a Bidentate Coordinated Complex

| Parameter | Value |

| Coordination Geometry | Square Planar |

| M-O Bond Length (Å) | 1.90 - 2.10 |

| M-N Bond Length (Å) | 1.95 - 2.15 |

| O-M-N Bite Angle (°) | 85 - 95 |

| C=O Bond Length (Å) | 1.25 - 1.30 |

| Note: This table is illustrative and presents expected ranges for a hypothetical complex, not actual experimental data. |

Theoretical and Computational Investigations of 3,4,5 Trimethyl 1h Pyrrole 2 Carbaldehyde

Conformational Analysis and Rotational Isomerism

The planarity of the pyrrole (B145914) ring and the attached carbaldehyde group in 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde gives rise to rotational isomerism. This phenomenon is a key determinant of the molecule's physical and chemical behavior.

Due to rotation around the single bond connecting the carbaldehyde group to the pyrrole ring, two primary planar conformers can exist: a syn conformer and an anti conformer. In the syn conformation, the carbonyl oxygen and the pyrrole nitrogen are on the same side of the C-C bond, while in the anti conformation, they are on opposite sides. longdom.org

Studies on related 2-acylpyrroles have shown that the syn rotamer is generally more stable than the anti form. longdom.orglongdom.org This preference is largely attributed to the formation of stabilizing intramolecular interactions and favorable dipole alignments. The energy difference between these conformers can vary, but for many 2-acylpyrroles, the syn form is favored by several kcal/mol. longdom.org

The conversion between these two conformers is not free and is hindered by a rotational energy barrier. The height of this barrier is influenced by the electronic and steric nature of the substituents on the pyrrole ring. For related N-methylated 2-formylpyrroles, this barrier has been experimentally and theoretically determined to be significant, often in the range of 9 to 15 kcal/mol for the syn to anti transformation. longdom.org

Table 1: Representative Conformational Energy Data for 2-Acylpyrroles

| Conformer Property | Typical Value Range (kcal/mol) | Predominantly Favored Conformer |

| Energy Difference (ΔE = Eanti - Esyn) | 1.0 - 8.0 | syn |

| Rotational Barrier (syn → anti) | 9.0 - 15.0 | N/A |

| Rotational Barrier (anti → syn) | 4.5 - 12.0 | N/A |

Note: Data is based on general findings for the class of 2-acylpyrroles and serves as an illustrative example. longdom.orglongdom.org

The presence of three methyl groups at the 3, 4, and 5 positions of the pyrrole ring in this compound is expected to influence its conformational preferences. Methyl groups are electron-donating and also exert steric effects.

The steric hindrance between the methyl group at the 5-position and the formyl group could potentially influence the rotational barrier and the relative stability of the conformers. mdpi.com However, in many substituted pyrroles, the planarity of the system is largely maintained, suggesting that the energetic cost of breaking the conjugation is significant. longdom.org The electronic effects of the methyl groups enrich the electron density of the pyrrole ring, which can, in turn, affect the electronic character of the C-C bond and the rotational barrier.

Hydrogen Bonding Networks and Intermolecular Interactions

The this compound molecule possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows for the formation of robust intermolecular hydrogen bonds, which are pivotal in defining its solid-state structure and supramolecular chemistry. longdom.org

The most significant intermolecular interaction for this class of compounds is the N-H...O=C hydrogen bond. mdpi.com In the crystalline state, molecules of 2-acylpyrroles often form centrosymmetric dimers. longdom.orgresearchgate.net In these dimers, two molecules are held together by a pair of equivalent N-H...O=C hydrogen bonds, creating a stable eight-membered ring motif, often described with the graph set notation R22(8). mdpi.com

The formation of these doubly hydrogen-bonded cyclic dimers is a very common and stabilizing feature for molecules containing both N-H and C=O groups. longdom.orgnih.gov This specific hydrogen bonding pattern is analogous to the interactions that stabilize the antiparallel β-sheet structures in peptides, making pyrrole-2-carboxaldehyde and its derivatives useful models for studying these biological structures. nih.gov The strength of a single N-H...O hydrogen bond in similar systems has been calculated to be around 8.36 kcal/mol, indicating a strong and directional interaction. mdpi.com

Beyond the formation of discrete dimers, hydrogen bonding plays a crucial role in the extended packing of these molecules in the solid state, leading to supramolecular aggregation. mdpi.comresearchgate.net The dimers can further interact through weaker forces, such as C-H...O interactions or π-π stacking, to build up a three-dimensional crystalline lattice. mdpi.com

The specific arrangement of molecules in the crystal is a delicate balance of these various intermolecular forces. The planarity of the pyrrole ring and the strong, directional nature of the N-H...O=C hydrogen bonds are the primary drivers for the formation of ordered, aggregated structures. researchgate.netmdpi.com

Table 2: Common Intermolecular Interactions in Substituted Pyrroles

| Interaction Type | Description | Typical Role in Aggregation |

| N-H...O=C Hydrogen Bond | Strong, directional interaction between the pyrrole N-H and the carbonyl oxygen. | Primary driving force for dimer formation and chain motifs. |

| C-H...O Interaction | Weaker hydrogen bond involving carbon-bound hydrogens and oxygen atoms. | Stabilization of the 3D crystal packing. |

| π-π Stacking | Interaction between the aromatic pyrrole rings of adjacent molecules. | Contributes to the overall stability of the crystalline network. |

Note: This table summarizes general principles of intermolecular interactions observed in related crystalline pyrrole structures. mdpi.commdpi.com

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular properties of compounds like this compound. researchgate.netiaea.org These calculations can provide detailed information on orbital energies, charge distributions, and spectroscopic properties.

DFT calculations on the parent molecule, 2-pyrrolecarboxaldehyde, have been used to determine conformational stabilities, molecular structures, and vibrational frequencies. iaea.org Such studies typically find that the calculated geometrical parameters are in good agreement with experimental data where available.

For this compound, DFT calculations could be used to:

Accurately predict the energy difference between the syn and anti conformers.

Calculate the rotational energy barrier between these conformers.

Simulate vibrational (infrared and Raman) spectra to aid in the experimental characterization of the molecule.

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding its reactivity and electronic transitions.

Calculate the molecular electrostatic potential, which can provide insights into the regions of the molecule that are most likely to be involved in intermolecular interactions. iaea.org

These computational approaches provide a molecular-level understanding that complements experimental findings and allows for the prediction of properties for which experimental data is not yet available.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the ground-state properties of molecules by approximating the exchange-correlation energy that accounts for the complex interactions between electrons. For this compound, DFT calculations, typically using functionals like B3LYP combined with a suitable basis set (e.g., 6-311+G(d,p)), can provide a detailed understanding of its molecular geometry, electronic properties, and vibrational frequencies.

The optimization of the molecular geometry reveals the most stable conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic landscape. For instance, calculations on related pyrrole derivatives show that the pyrrole ring is nearly planar, and the substituents (methyl and carbaldehyde groups) cause minor distortions to this planarity. researchgate.net

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In substituted pyrroles, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. The electron-donating methyl groups and the electron-withdrawing carbaldehyde group significantly influence the electronic distribution and reactivity of the pyrrole ring. nih.gov

Table 1: Calculated Ground State Properties for this compound using DFT (B3LYP/6-311+G(d,p)) This table presents hypothetical, illustrative data based on typical results for similar molecules.

| Property | Value |

|---|---|

| Total Energy (Hartree) | -498.765 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -1.25 |

| HOMO-LUMO Gap (eV) | 4.64 |

| Dipole Moment (Debye) | 3.45 |

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. wikipedia.orgwiley-vch.de By locating critical points in the electron density, AIM analysis can define atoms within a molecule and characterize the bonds between them. researchgate.net

For this compound, AIM analysis can be used to investigate the nature of its covalent bonds and any potential non-covalent interactions. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative measures of bond strength and type.

A high value of ρ(r) indicates a strong covalent bond. The sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(r) > 0). researchgate.net In the pyrrole ring of the title compound, the C-C and C-N bonds would be characterized as covalent. The C=O bond of the carbaldehyde group would show a higher electron density, indicative of its double bond character, with some degree of charge polarization towards the oxygen atom. AIM can also probe for weaker intramolecular interactions, such as potential hydrogen bonds involving the aldehyde group and the pyrrole N-H.

Table 3: AIM Topological Parameters for Selected Bonds in this compound This table presents hypothetical, illustrative data based on typical results for similar molecules.

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Type |

|---|---|---|---|

| N1-C2 | 0.295 | -0.650 | Polar Covalent |

| C3-C4 | 0.310 | -0.780 | Covalent |

| C2-C(aldehyde) | 0.280 | -0.610 | Covalent |

| C(aldehyde)=O | 0.380 | -0.250 | Polar Covalent (Double) |

Reaction Mechanism Elucidation via Computational Methods

Transition State Analysis and Reaction Energetics

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. dntb.gov.ua

For example, in a Vilsmeier-Haack formylation reaction at an unsubstituted position of a similar pyrrole, computational analysis would identify the transition state for the electrophilic attack of the Vilsmeier reagent on the pyrrole ring, providing the activation barrier for this key step.

Table 4: Calculated Energetics for a Hypothetical Nucleophilic Addition to the Carbaldehyde Group This table presents hypothetical, illustrative data based on typical results for similar reactions.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Pyrrole + Nucleophile |

| Transition State (TS) | +15.5 | Highest energy point on reaction path |

| Product | -8.2 | Addition Product |

| Activation Energy (ΔG‡) | +15.5 | Energy barrier for the reaction |

| Reaction Energy (ΔG) | -8.2 | Overall thermodynamic driving force |

Chemoselectivity and Stereoselectivity Predictions

Many organic molecules possess multiple reactive sites, leading to questions of chemoselectivity. Computational methods can predict the most likely site of reaction by comparing the activation barriers for competing reaction pathways. rsc.org In this compound, a reactant could potentially attack the carbaldehyde group, the N-H bond, or the pyrrole ring itself. By calculating the transition state energies for each possible reaction, the most kinetically favored pathway can be identified as the one with the lowest activation barrier. rsc.org For instance, in reactions with electrophiles, calculations can determine whether substitution is more likely to occur at the nitrogen atom or at the carbon atoms of the ring, although in this fully substituted case, reactivity would be directed elsewhere.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be predicted computationally. This is achieved by modeling the transition states leading to the different stereoisomeric products (e.g., R vs. S, or E vs. Z). The energy difference between these diastereomeric transition states can be used to predict the ratio of the resulting products. Even small energy differences (1-2 kcal/mol) can lead to a significant preference for one isomer. For reactions involving the chiral center formation, for example, the addition of a nucleophile to the aldehyde, computational analysis of the transition states can predict which enantiomer or diastereomer will be formed preferentially. nih.gov

Table 5: Predicted Chemoselectivity in an Electrophilic Addition Reaction This table presents hypothetical, illustrative data based on typical results for similar molecules.

| Reaction Site | Competing Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Aldehyde Oxygen | O-Protonation | 5.1 | Most Favored |

| Pyrrole Nitrogen | N-Protonation | 9.8 | Less Favored |

| Pyrrole Ring (C2) | Electrophilic Attack | 18.3 | Disfavored |

Mechanistic Biological Studies of Pyrrole Carbaldehyde Derivatives Excluding Clinical/safety/dosage

Molecular Interactions with Biological Targets

No specific studies detailing the molecular interactions of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde with biological targets were identified. The potential for interaction based on its chemical structure can be hypothesized, but has not been experimentally verified for this specific compound.

There is no available research that describes the interaction of this compound at the active site of specific enzymes or receptors. Studies on other pyrrole (B145914) derivatives have shown various enzyme inhibitory activities, such as against cholinesterases or cyclooxygenases, but these findings cannot be directly attributed to the trimethylated compound . nih.govmdpi.comresearchgate.netmdpi.com

The presence of a carbaldehyde (aldehyde) functional group on the pyrrole ring suggests a chemical potential for forming covalent bonds (specifically Schiff bases) with nucleophilic sites on biomolecules, such as the primary amine groups in lysine (B10760008) residues of proteins. However, no studies have been published that specifically investigate or demonstrate this covalent bonding for this compound in a biological context.

The pyrrole ring in this compound is an aromatic system. In principle, aromatic rings can engage in pi-pi stacking interactions with the aromatic side chains of amino acid residues like phenylalanine, tyrosine, and tryptophan in proteins. nih.govrsc.org This type of non-covalent interaction is significant in the binding of ligands to proteins. mdpi.com However, there is no specific experimental or computational data available that documents pi-pi stacking interactions between this compound and any protein.

Enzymatic Activity Modulation

No research was found that specifically assesses the ability of this compound to modulate enzymatic activity.

The enzyme enoyl-acyl carrier protein reductase (InhA) is a key target in the development of antitubercular agents. nih.govnih.gov While various heterocyclic compounds, including certain pyrrole derivatives, have been investigated as InhA inhibitors, there is no evidence in the current literature to suggest that this compound possesses inhibitory activity against InhA. plos.orgorientjchem.orgmdpi.com

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytoprotective enzyme whose induction is a marker for the activation of the Keap1/Nrf2/ARE pathway. nih.govnih.gov A study on compounds isolated from Mycoleptodonoides aitchisonii showed that a different pyrrole-2-carbaldehyde derivative exhibited strong NQO1 inducing activity. nih.gov However, this compound has not been evaluated for this activity, and no data regarding its ability to activate the NQO1 pathway is available.

Role as a Pharmacophore in Antimicrobial Research

The pyrrole-2-carbaldehyde scaffold is recognized as a valuable pharmacophore in the development of new antimicrobial agents. Various derivatives have been synthesized and evaluated for activity against a range of pathogens. nih.govacgpubs.org However, specific studies detailing the role of this compound as an antimicrobial pharmacophore are limited. Research tends to focus on other substituted pyrrole derivatives, such as those with halogenations or larger functional groups, which have shown notable activity. nih.gov

Exploration of Antibacterial Mechanisms